4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O2/c1-24-11-13-25(14-12-24)20(16-5-9-19(27-2)10-6-16)15-23-21(26)17-3-7-18(22)8-4-17/h3-10,20H,11-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCUZYLKNOQKIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzoyl chloride with 4-methoxyphenylamine to form an intermediate amide.
Introduction of the Piperazine Moiety: The intermediate is then reacted with 1-methylpiperazine under suitable conditions to introduce the piperazine moiety.
Final Coupling: The final step involves coupling the intermediate with 2-bromoethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Neurodegenerative Diseases
Research has indicated that derivatives of quinoxalinone compounds can serve as inhibitors for key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier (BBB) is crucial for its efficacy as a dual-target inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are implicated in Alzheimer’s pathology .
Case Study : A study synthesized hybrid compounds based on the quinoxalinone structure and evaluated their inhibitory effects on AChE and MAO. The most promising candidate demonstrated significant neuroprotective effects and improved cognitive function in animal models of Alzheimer's disease .
Antitumor Activity
Quinoxalinone derivatives have shown promise in cancer therapy due to their ability to induce apoptosis in tumor cells. The compound's structural features allow it to interact with various cellular pathways involved in cancer progression.
Case Study : In vitro studies have demonstrated that 4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that the compound induces cell cycle arrest and apoptosis through the activation of caspase pathways .
Pharmacological Mechanisms
The pharmacological activities of this compound are primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes:
- Acetylcholinesterase Inhibition : Enhances cholinergic transmission, beneficial in treating cognitive deficits.
- Monoamine Oxidase Inhibition : Increases levels of neurotransmitters such as serotonin and dopamine, which can alleviate symptoms of depression and anxiety.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Benzamide Motifs
The compound shares core structural elements with several pharmacologically active agents. Key comparisons include:
Key Structural and Functional Differences
- Halogenation: Fluorine at the benzamide position (common in S 14506 and p-MPPF) is associated with increased receptor binding affinity and metabolic stability .
Piperazine Substitution :
Pharmacological Insights
- 5-HT1A Receptor Interactions: S 14506 and p-MPPF demonstrate that fluorobenzamide-piperazine hybrids exhibit strong 5-HT1A affinity. The target compound’s 4-methylpiperazine may confer partial agonism or antagonism, depending on substituent positioning . Antagonist p-MPPF’s ID50 of 3 mg/kg in hypothermia models suggests that minor structural changes (e.g., 4-methoxy vs. 2-methoxy substitution) drastically alter functional activity .
Selectivity Over Other Targets :
- Compounds with dichlorophenylpiperazines (e.g., ) show dopamine D3 receptor selectivity (Ki < 2 nM), whereas the target compound’s 4-methylpiperazine and methoxyphenyl groups likely shift selectivity toward serotonin receptors .
Biological Activity
4-Fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom, a methoxy group, and a piperazine moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 421.5 g/mol. The structural components include:
- Fluorine Atom : Enhances lipophilicity and may influence receptor binding.
- Methoxy Group : Modifies electronic properties and can affect solubility.
- Piperazine Moiety : Often associated with neuroactive compounds, enhancing interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activities of this compound are summarized below:
| Activity | Description |
|---|---|
| Antimicrobial | Potential efficacy against bacterial strains; further studies needed. |
| Antiviral | Investigated for activity against viral infections; mechanisms still under study. |
| Anticancer | May inhibit cell proliferation; specific pathways require further exploration. |
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors due to the presence of the piperazine ring.
Case Studies
- Anticancer Activity : A study examining related benzamide derivatives showed that modifications in structure significantly altered their potency against cancer cell lines. The presence of the piperazine moiety in this compound suggests potential for similar activity.
- Antimicrobial Properties : Research on structurally similar compounds indicated promising results against various bacterial strains, suggesting that this compound could be effective in treating infections .
Synthesis and Optimization
The synthesis typically involves several steps:
- Formation of the Methoxyphenyl Intermediate : Utilizing Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.
- Piperazine Derivative Formation : Reacting the intermediate with 4-methylpiperazine.
- Sulfonamide Formation : Finalizing the compound through reaction with sulfonyl chloride.
Optimizing these synthetic routes is essential for improving yield and purity, particularly for pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodology :
- Stepwise synthesis : Begin with coupling 4-methoxyphenylacetone with 4-methylpiperazine via reductive amination, followed by amidation with 4-fluorobenzoyl chloride. Use polar aprotic solvents (e.g., DMF) and catalysts like HOBt/EDC for amide bond formation .
- Reaction conditions : Optimize temperature (e.g., 0–25°C for amidation) and stoichiometry (1.2:1 molar ratio of benzoyl chloride to amine intermediate) to minimize side products .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm the presence of the fluorine atom (¹⁹F NMR, δ -115 ppm) and piperazine protons (¹H NMR, δ 2.5–3.5 ppm) .
- Mass spectrometry : Use ESI-MS to verify the molecular ion peak at m/z 421.5 (M+H⁺) .
- X-ray crystallography : Resolve crystal structure to validate spatial arrangement of the methoxyphenyl and piperazine moieties .
Q. What in vitro assays are recommended for initial biological screening?
- Assay design :
- Enzyme inhibition : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT assays at 1–100 µM concentrations .
- Solubility : Measure logP (octanol/water) using shake-flask methods; predicted logP = 2.8 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the fluorine atom and piperazine moiety?
- Methodology :
- Analog synthesis : Replace fluorine with chlorine or hydrogen, and substitute 4-methylpiperazine with morpholine or thiomorpholine .
- Biological testing : Compare IC₅₀ values in kinase assays (e.g., fluorine analogs show 10-fold higher EGFR inhibition vs. non-fluorinated derivatives) .
- Computational modeling : Perform docking simulations (AutoDock Vina) to assess hydrogen bonding between fluorine and kinase ATP-binding pockets .
Q. What experimental approaches assess target engagement and binding kinetics?
- Biophysical techniques :
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., PARP-1) on CM5 chips; measure association/dissociation rates (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .
- Isothermal titration calorimetry (ITC) : Determine binding stoichiometry (n = 1.1) and ΔG = -9.8 kcal/mol .
- Radioligand displacement : Use [³H]-labeled analogs to calculate Ki values in competitive binding assays .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be evaluated?
- Methodology :
- PK studies : Administer 10 mg/kg IV/orally in rodents; measure plasma half-life (t₁/₂ = 4.2 h) and bioavailability (F = 45%) via LC-MS/MS .
- Toxicity screening : Conduct acute toxicity tests (OECD 423) up to 300 mg/kg; monitor liver enzymes (ALT/AST) and histopathology .
- Metabolite identification : Use HPLC-QTOF to detect phase I/II metabolites (e.g., piperazine N-oxide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
